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Compound of Interest

Compound Name: 2-(4-Amino-3-nitroanilino)ethanol

CAS No.: 24905-87-1

Cat. No.: B1232755

Get Quote

Target Molecule: 2-((4-Amino-2-nitrophenyl)amino)ethanol Common Nomenclature: HC Red

No. 3 CAS Registry Number: 2871-01-4 Molecular Formula: C

H

N

O

[1][2][3]

Nomenclature Clarification: The specific isomer requested, "2-(4-Amino-3-
nitroanilino)ethanol," refers to the position of the nitro group relative to the primary amine

(aniline parent). In IUPAC nomenclature based on the ethanolamine chain, the nitro group is

ortho to the secondary amine linkage, making it 2-((4-amino-2-nitrophenyl)amino)ethanol. This

guide utilizes the latter, chemically precise nomenclature to avoid regiochemical ambiguity.

Synthesis Strategy: The industrial and laboratory standard for synthesizing this semi-

permanent dye intermediate relies on Nucleophilic Aromatic Substitution (S
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Ar). The pathway exploits the electronic activation provided by a nitro group ortho to a leaving
group (halide) on an aniline scaffold.

Core Pathway:

Precursor Synthesis: Nitration of p-fluoroaniline to yield 4-fluoro-3-nitroaniline.[4]

Coupling: Displacement of the labile fluoride by monoethanolamine.

Part 2: Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the activation logic required

for the S

Ar mechanism.
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Caption: Step-wise synthesis of HC Red No. 3 via nitration and subsequent nucleophilic

aromatic substitution.

Part 3: Detailed Experimental Protocols
Step 1: Preparation of 4-Fluoro-3-nitroaniline
Rationale: Direct nitration of p-fluoroaniline is feasible because the ammonium species formed

in strong acid directs the nitro group meta to the amine (and ortho to the fluorine), aligning

perfectly with the target structure.

Reagents:
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p-Fluoroaniline (1.0 eq)

Sulfuric Acid (H

SO

), conc.[5] (Solvent/Catalyst)[6][7]

Nitric Acid (HNO

), fuming or 70% (Nitrating agent)

Ammonium Hydroxide (NH

OH) for neutralization.

Protocol:

Dissolution: Charge a jacketed glass reactor with concentrated H

SO

(approx. 6 mL per gram of substrate). Cool to 0–5°C. Slowly add p-fluoroaniline, maintaining
temperature <10°C to minimize oxidation.

Nitration: Prepare a "mixed acid" solution of HNO

(1.05 eq) in H

SO

. Add this mixture dropwise to the reactor over 60 minutes.

Critical Control Point: Exotherm management. If temp exceeds 15°C, stop addition

immediately to prevent dinitration or tar formation.

Quenching: Stir for 1 hour at 5–10°C. Pour the reaction mixture onto crushed ice (5x weight

of acid).

Isolation: Neutralize the slurry with NH
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OH to pH 8–9. The product, 4-fluoro-3-nitroaniline, will precipitate as an orange solid.

Purification: Filter, wash with cold water, and dry. Recrystallize from ethanol if purity is <98%.

Step 2: Synthesis of 2-((4-Amino-2-
nitrophenyl)amino)ethanol
Rationale: The fluorine atom in 4-fluoro-3-nitroaniline is highly activated for nucleophilic attack

due to the electron-withdrawing nitro group at the ortho position. Ethanolamine acts as both the

nucleophile and the base to neutralize the HF byproduct.

Reagents:

4-Fluoro-3-nitroaniline (1.0 eq)

Monoethanolamine (3.0 eq) – Excess drives kinetics and scavenges acid.

Water (Solvent) or n-Butanol (for higher reflux temp).

Protocol:

Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and temperature

probe.

Addition: Suspend 4-fluoro-3-nitroaniline in water (10 mL/g). Add monoethanolamine in one

portion.

Reaction: Heat the mixture to reflux (approx. 100°C). The suspension will dissolve as the

reaction proceeds, turning a deep red/violet color.

Monitoring: Track consumption of starting material via TLC (Solvent: Ethyl Acetate/Hexane

1:1) or HPLC. Reaction typically completes in 4–6 hours.

Crystallization: Cool the mixture slowly to room temperature, then to 0–5°C. The product (HC

Red No. 3) will crystallize.[8]

Filtration: Collect the dark maroon crystals by vacuum filtration.
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Washing: Wash the cake with cold water to remove excess ethanolamine and fluoride salts.

Drying: Dry in a vacuum oven at 50°C.

Yield Expectations: 75–85% overall yield.

Part 4: Process Safety & Quality Control
Workflow Logic Diagram
The following diagram outlines the critical decision nodes and safety checks during the scale-

up process.
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Caption: Operational workflow for the synthesis and quality assurance of HC Red No. 3.

Physicochemical Data Table
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Property Specification Method

Appearance Dark maroon/greenish crystals Visual

Melting Point 124 – 128 °C Capillary Method

Purity ≥ 98.0% HPLC (254 nm)

Solubility
Soluble in Ethanol, Acetone;

Slightly in Water
Gravimetric

Partition Coeff. Log P ≈ 1.9 OECD 107

Impurity Profile < 1% 4-Fluoro-3-nitroaniline HPLC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.zoranchem.com/cas-2871-01-4-hc-red-no-3-2-4-amino-2-nitroanilino-ethanol-product/
https://www.zoranchem.com/cas-2871-01-4-hc-red-no-3-2-4-amino-2-nitroanilino-ethanol-product/
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97b9f2d5?context=bbe
https://www.bldpharm.com/products/2871-01-4.html
https://patents.google.com/patent/US3586719A/en
https://patents.google.com/patent/US3586719A/en
https://magritek.com/wp-content/uploads/2020/03/Lab-Manual-Synthesis-of-p-nitroaniline-web.pdf
https://www.benchchem.com/synthesis/pse-1g4484e822eb47cgcbef65ebcf13eg54
https://www.benchchem.com/synthesis/pse-c6fbd4f39c704g7b9c00fbbe16f053bb
https://www.cosmeticsinfo.org/
https://www.industrialchemicals.gov.au/sites/default/files/HC%20Red%203%20and%20HC%20Red%207_Human%20health%20tier%20II%20assessment.pdf
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_043.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Nitroanilino_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Nitroanilino_ethanol
https://patentimages.storage.googleapis.com/1c/e7/db/394c816835fa6b/US5414128.pdf
https://www.benchchem.com/product/b1232755/docs#part-1-executive-summary-retrosynthetic-analysis
https://www.benchchem.com/product/b1232755/docs#part-1-executive-summary-retrosynthetic-analysis
https://www.benchchem.com/product/b1232755/docs#part-1-executive-summary-retrosynthetic-analysis
https://www.benchchem.com/product/b1232755/docs#part-1-executive-summary-retrosynthetic-analysis
https://www.benchchem.com/product/b1232755?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232755?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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